4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride
CAS No.: 1602712-84-4
Cat. No.: VC11685346
Molecular Formula: C7H2Cl3FO3S
Molecular Weight: 291.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1602712-84-4 |
|---|---|
| Molecular Formula | C7H2Cl3FO3S |
| Molecular Weight | 291.5 g/mol |
| IUPAC Name | 4-chloro-5-chlorosulfonyl-2-fluorobenzoyl chloride |
| Standard InChI | InChI=1S/C7H2Cl3FO3S/c8-4-2-5(11)3(7(9)12)1-6(4)15(10,13)14/h1-2H |
| Standard InChI Key | LRQAQLKSYUHFOH-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)C(=O)Cl |
| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)C(=O)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular and Stereochemical Features
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is distinguished by its substitution pattern: a chlorine atom at position 4, a chlorosulfonyl group (-SOCl) at position 5, and a fluorine atom at position 2 of the benzoyl chloride scaffold . Its IUPAC name, 4-chloro-5-chlorosulfonyl-2-fluorobenzoyl chloride, reflects this arrangement. The compound’s SMILES notation, C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)C(=O)Cl, and InChIKey (LRQAQLKSYUHFOH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 291.5 g/mol | |
| CAS Number | 1602712-84-4 | |
| IUPAC Name | 4-chloro-5-chlorosulfonyl-2-fluorobenzoyl chloride |
Synthesis and Manufacturing Processes
Catalytic Chlorination and Sulfonylation
A patented method for synthesizing analogous benzoyl chlorides involves two stages:
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Chlorination: 2,4-dichlorofluorobenzene reacts with carbon tetrachloride in the presence of a composite zeolite solid super acid catalyst (e.g., phosphotungstic acid/ZrO) to form 2,4-bis-chloro-5-fluorotrichlorotoluene .
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Hydrolysis: The intermediate undergoes hydrolysis with deionized water at 20–40°C, yielding the benzoyl chloride derivative .
This approach avoids traditional thionyl chloride-mediated acylation, reducing byproduct formation and simplifying purification .
Process Optimization
Key parameters influencing yield include:
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Catalyst Load: 8–16 g of catalyst per 0.2 mol substrate achieves 86% yield .
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Temperature Control: Reflux conditions (≈100°C) during chlorination prevent incomplete conversion .
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Solvent Selection: Tetrachloroethylene serves as a non-polar solvent, enhancing reaction homogeneity .
Physicochemical Properties
Thermal and Solubility Characteristics
The compound is typically a pale yellow liquid with a boiling point of 143–144°C at 35 mmHg . It exhibits limited solubility in water but dissolves readily in dimethyl sulfoxide (DMSO) and chlorinated solvents .
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 143–144°C (35 mmHg) | |
| Density | ~1.6 g/cm (estimated) | – |
| Solubility in DMSO | Highly soluble |
Reactivity Profile
The chlorosulfonyl (-SOCl) and benzoyl chloride (-COCl) groups render the compound highly electrophilic. It undergoes nucleophilic substitution with amines to form sulfonamides and benzamides, respectively .
Applications in Pharmaceutical and Materials Science
Drug Intermediate Synthesis
The compound is a precursor to ciprofloxacin and triperidol, where its sulfonyl chloride moiety facilitates sulfonamide bond formation . Recent studies explore its utility in covalent inhibitor design, targeting protease enzymes in antiviral therapies .
Specialty Polymers and Agrochemicals
In materials science, it serves as a crosslinking agent for high-performance polymers resistant to thermal degradation . Agrochemically, derivatives act as herbicides by inhibiting acetolactate synthase .
| Precaution | Recommendation | Source |
|---|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, goggles, lab coat | |
| Ventilation | Fume hood with >0.5 m/s airflow | |
| Spill Management | Neutralize with sodium bicarbonate |
Environmental Impact
The compound’s hydrolysis in water releases HCl and SO, necessitating pH-adjusted waste treatment .
Recent Advancements and Future Directions
Advances in solid acid catalysis (e.g., zeolite-based systems) promise greener synthesis routes with reduced waste . Computational modeling of reaction mechanisms could further optimize catalyst design, while bioconjugation studies may expand its role in targeted drug delivery .
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